molecular formula C5H3ClO3S2 B2785894 3-Formylthiophene-2-sulfonyl chloride CAS No. 2155852-97-2

3-Formylthiophene-2-sulfonyl chloride

Cat. No.: B2785894
CAS No.: 2155852-97-2
M. Wt: 210.65
InChI Key: CJGXZMYVZIGGDF-UHFFFAOYSA-N
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Description

3-Formylthiophene-2-sulfonyl chloride is a high-purity, multifunctional heteroaromatic building block specifically designed for advanced research and development . This compound integrates a sulfonyl chloride group and a formyl group on a thiophene scaffold, making it a highly versatile and reactive intermediate for constructing complex molecules. The sulfonyl chloride moiety is a key functional group for forming sulfonamides, a critical pharmacophore found in many pharmaceutical agents, through reactions with amines . Concurrently, the formyl group offers a handle for further synthetic elaboration via condensation or reduction, enabling the creation of diverse chemical libraries. The thiophene nucleus is a privileged structure in medicinal chemistry, known for its prevalence in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . As such, this reagent is particularly valuable for researchers in medicinal chemistry focused on synthesizing novel thiophene-based analogs for screening as potential enzyme inhibitors, such as IMPDH, or other therapeutic targets . Its application is fundamental in the discovery and development of new small-molecule drugs, organocatalysts, and functional materials. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-formylthiophene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClO3S2/c6-11(8,9)5-4(3-7)1-2-10-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGXZMYVZIGGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C=O)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155852-97-2
Record name 3-formylthiophene-2-sulfonyl chloride
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Reactivity and Transformational Chemistry of 3 Formylthiophene 2 Sulfonyl Chloride

Reactions of the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic substitution at the sulfur atom. This reactivity is the basis for the synthesis of a wide array of sulfur-containing compounds.

The reaction of 3-formylthiophene-2-sulfonyl chloride with primary and secondary amines is a cornerstone of its chemistry, leading to the formation of sulfonamides. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The resulting sulfonamides are of significant interest due to their prevalence in medicinal chemistry. libretexts.org

The general reaction proceeds as follows:

Reaction of this compound with a primary amine.

The nature of the amine (primary or secondary) influences the properties of the resulting sulfonamide. Sulfonamides derived from primary amines possess an acidic N-H proton, rendering them soluble in aqueous base. libretexts.org

Table 1: Synthesis of Sulfonamides from this compound and Various Amines This table is illustrative and based on the general reactivity of sulfonyl chlorides.

AmineProductTypical Reaction Conditions
AnilineN-phenyl-3-formylthiophene-2-sulfonamidePyridine, Dichloromethane, 0 °C to room temperature
BenzylamineN-benzyl-3-formylthiophene-2-sulfonamideTriethylamine, THF, 0 °C to room temperature
DiethylamineN,N-diethyl-3-formylthiophene-2-sulfonamideAqueous NaOH, Dichloromethane, room temperature
Morpholine4-((3-formylthiophen-2-yl)sulfonyl)morpholinePotassium carbonate, Acetonitrile, room temperature

This compound can react with alcohols and phenols to form sulfonate esters. These reactions are also typically conducted in the presence of a base to facilitate the nucleophilic attack of the hydroxyl group. nih.govresearchgate.netresearchgate.net The resulting sulfonate esters are valuable intermediates in organic synthesis.

Furthermore, the sulfonyl chloride can be a precursor for the synthesis of sulfones. While direct conversion can be challenging, multi-step sequences or specific catalytic systems can achieve this transformation. researchgate.netgoogle.commdpi.comorganic-chemistry.orgresearchgate.net One common approach involves the reaction with a suitable organometallic reagent.

Table 2: Formation of Sulfonate Esters and Sulfones This table is illustrative and based on the general reactivity of sulfonyl chlorides.

ReagentProduct TypeProduct Name (Example)Typical Reaction Conditions
MethanolSulfonate EsterMethyl 3-formylthiophene-2-sulfonatePyridine, Dichloromethane, 0 °C
PhenolSulfonate EsterPhenyl 3-formylthiophene-2-sulfonateTriethylamine, THF, room temperature
Benzene (Friedel-Crafts)Sulfone3-formyl-2-(phenylsulfonyl)thiopheneAlCl₃, Benzene, reflux
Phenylboronic acidSulfone3-formyl-2-(phenylsulfonyl)thiophenePalladium catalyst, Base, Solvent (e.g., Dioxane)

Reactions of the Formyl Group

The aldehyde functionality at the 3-position of the thiophene (B33073) ring offers another site for a variety of chemical modifications, including condensation, oxidation, and reduction reactions.

The formyl group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. ijpsdronline.comderpharmachemica.combohrium.comorientjchem.orgekb.eg This reaction is often catalyzed by a small amount of acid. When the starting amine is a sulfonamide that still contains a primary amino group, the resulting product is a sulfonamide-Schiff base conjugate, a class of compounds with potential biological activities. ijpsdronline.comderpharmachemica.com

Formation of a Schiff base from 3-Formylthiophene-2-sulfonamide.

The aldehyde group can be easily oxidized to a carboxylic acid using a variety of oxidizing agents, such as potassium permanganate (B83412), chromic acid, or milder reagents like silver oxide. organic-chemistry.orgresearchgate.netsemanticscholar.org This transformation provides access to 3-carboxythiophene-2-sulfonyl chloride derivatives, which are versatile building blocks.

Conversely, the formyl group can be reduced to a hydroxymethyl group. Common reducing agents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride. The resulting alcohol can undergo further reactions, such as esterification or etherification.

Table 3: Oxidation and Reduction of the Formyl Group This table is illustrative and based on the general reactivity of aromatic aldehydes.

TransformationReagentProduct
OxidationPotassium permanganate (KMnO₄)2-(chlorosulfonyl)thiophene-3-carboxylic acid
OxidationSilver(I) oxide (Ag₂O)2-(chlorosulfonyl)thiophene-3-carboxylic acid
ReductionSodium borohydride (NaBH₄)(2-(chlorosulfonyl)thiophen-3-yl)methanol
ReductionLithium aluminum hydride (LiAlH₄)(2-(chlorosulfonyl)thiophen-3-yl)methanol

Thiophene Ring Functionalization

The thiophene ring itself is an aromatic system that can undergo electrophilic substitution reactions. The directing effects of the existing formyl and sulfonyl chloride groups will influence the position of further substitution. Both are electron-withdrawing groups, which generally deactivate the ring towards electrophilic attack and direct incoming electrophiles to the meta-position relative to their own position. In this case, the 4- and 5-positions of the thiophene ring would be the likely sites for further functionalization, such as halogenation or nitration, although harsh reaction conditions may be required due to the deactivating nature of the substituents. beilstein-journals.org

Electrophilic Aromatic Substitution Studies

No specific studies on the electrophilic aromatic substitution of this compound were identified. The directing effects of the formyl and sulfonyl chloride groups on the thiophene ring would be of significant interest in predicting regioselectivity, but empirical data is currently unavailable.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, C-H Arylation)

While the utility of Suzuki, Sonogashira, and C-H arylation reactions in modifying thiophene cores is well-documented for other derivatives, specific examples employing this compound as a substrate are absent from the reviewed literature. The potential for the sulfonyl chloride moiety to participate in or be sensitive to typical cross-coupling conditions remains unexplored.

Directed C-H Activation Strategies for Regioselective Functionalization

Directed C-H activation has emerged as a powerful tool for the regioselective functionalization of heterocycles. The formyl group on this compound could potentially act as a directing group, guiding metallation to specific positions on the thiophene ring. However, no published research has investigated this possibility for this specific compound.

Cascade and Multicomponent Reactions Involving the Compound

Cascade and multicomponent reactions offer efficient pathways to complex molecular architectures. The bifunctional nature of this compound, possessing both an aldehyde and a sulfonyl chloride, makes it a theoretically interesting candidate for such reactions. Despite this potential, there are no documented instances of its use in these synthetic strategies.

Advanced Synthetic Applications and Strategies

Role as a Key Intermediate in Complex Heterocyclic Molecule Synthesis

The strategic placement of the formyl and sulfonyl chloride groups on the thiophene (B33073) ring makes 3-Formylthiophene-2-sulfonyl chloride an ideal precursor for the synthesis of fused heterocyclic systems. The dual reactivity allows for sequential or one-pot reactions to construct intricate molecular frameworks.

One of the most significant applications is in the synthesis of thieno[2,3-d]isothiazole 1,1-dioxides. In a typical reaction sequence, the sulfonyl chloride moiety can react with an amine to form a sulfonamide. Subsequent intramolecular condensation between the formyl group and an active methylene (B1212753) group on the sulfonamide substituent, followed by cyclization, can lead to the desired fused heterocyclic system. This strategy provides a direct route to novel scaffolds of potential interest in medicinal chemistry and materials science.

For instance, reaction with a primary amine (R-NH₂) would yield the corresponding N-substituted sulfonamide. The presence of the adjacent aldehyde allows for a subsequent intramolecular cyclization, which, depending on the nature of the 'R' group and reaction conditions, can lead to the formation of a thieno[2,3-d]isothiazole 1,1-dioxide ring system.

A plausible synthetic pathway is outlined below:

ReactantReagent/ConditionIntermediate/Product
This compoundR-NH₂N-substituted 3-formylthiophene-2-sulfonamide
N-substituted 3-formylthiophene-2-sulfonamideAcid or Base catalystThieno[2,3-d]isothiazole 1,1-dioxide derivative

This approach highlights the efficiency of using this compound as a linchpin in the assembly of complex heterocyclic structures.

Chemo- and Regioselective Synthesis of Novel Thiophene-Containing Systems

The differential reactivity of the sulfonyl chloride and formyl groups is the cornerstone of chemo- and regioselective syntheses using this compound. The sulfonyl chloride is a hard electrophile, readily reacting with hard nucleophiles like primary and secondary amines, while the formyl group is a softer electrophile, preferring to react with softer nucleophiles or under conditions that favor carbonyl chemistry.

This disparity in reactivity can be exploited to achieve selective transformations. For example, reaction with an amino alcohol can be directed to selectively form a sulfonamide at the amino group under mild conditions, leaving the hydroxyl group untouched for subsequent reactions. Conversely, conditions can be chosen to first protect the formyl group as an acetal (B89532), allowing for a wider range of transformations at the sulfonyl chloride moiety, followed by deprotection and further manipulation of the aldehyde.

An example of a chemo- and regioselective reaction is the synthesis of sulfonamides with preserved aldehyde functionality for further elaboration:

ReactantNucleophileConditionsProductSelectivity
This compoundAnilinePyridine (B92270), 0 °C to rtN-phenyl-3-formylthiophene-2-sulfonamideChemoselective sulfonamide formation
This compoundHydrazineEt₃N, CH₂Cl₂3-Formylthiophene-2-sulfonohydrazideChemoselective sulfonohydrazide formation

The resulting products, containing both a sulfonamide and a formyl group, are valuable intermediates for the synthesis of more complex thiophene-containing systems, such as Schiff bases, hydrazones, and other heterocyclic derivatives.

Development of Chiral Derivatives and Stereoselective Syntheses

The synthesis of chiral molecules is of paramount importance in drug discovery and development. This compound serves as a versatile scaffold for the introduction of chirality through the formation of chiral sulfonamides. Reaction of the sulfonyl chloride with enantiopure amines or amino alcohols leads to the formation of diastereomeric sulfonamides, which can often be separated by chromatography or crystallization. nih.gov

This approach allows for the preparation of a library of chiral thiophene derivatives. The resulting chiral sulfonamides can act as ligands in asymmetric catalysis or as chiral building blocks for the synthesis of enantiomerically pure target molecules.

Chiral AmineProductPotential Application
(R)-α-methylbenzylamine(R)-N-(1-phenylethyl)-3-formylthiophene-2-sulfonamideChiral auxiliary, intermediate for chiral ligands
(S)-Prolinol(S)-N-(2-(hydroxymethyl)pyrrolidin-1-yl)sulfonyl)-3-formylthiopheneChiral catalyst, building block for complex natural products

Furthermore, the formyl group can undergo stereoselective reductions or additions using chiral reagents to introduce a new stereocenter, further expanding the molecular diversity of the chiral derivatives.

Integration into Modular Synthetic Approaches

Modular synthesis, or "click chemistry," focuses on the use of highly efficient and orthogonal reactions to assemble complex molecules from smaller, pre-functionalized building blocks. The distinct reactivity of the two functional groups in this compound makes it an excellent component for such strategies.

The sulfonyl chloride can be selectively reacted with an amine-containing module, while the formyl group can be transformed into another functional group suitable for a different type of coupling reaction. For instance, the aldehyde can be converted to an alkyne via a Corey-Fuchs or Seyferth-Gilbert homologation. This would generate a bifunctional module with a sulfonamide at one end and a terminal alkyne at the other. This module can then be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to link to other molecular fragments.

This modular approach allows for the rapid generation of diverse molecular structures from a common intermediate, which is highly valuable in the search for new bioactive compounds. The thiophene core provides a rigid and well-defined scaffold for the spatial arrangement of the appended molecular fragments.

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Reaction Mechanisms for Sulfonyl Chloride Formation

The formation of the sulfonyl chloride group on the thiophene (B33073) ring is a critical step in the synthesis of 3-formylthiophene-2-sulfonyl chloride. This transformation typically proceeds through an electrophilic aromatic substitution (SEAr) pathway. brainly.inresearchgate.net The thiophene ring, being electron-rich, is susceptible to attack by electrophiles. brainly.inyoutube.com

The general mechanism involves the following steps:

Generation of the Electrophile: A strong electrophile, such as chlorosulfonic acid or sulfur trioxide, is generated.

Electrophilic Attack: The π-electron system of the thiophene ring attacks the electrophile, leading to the formation of a positively charged intermediate known as a sigma complex or arenium ion. The sulfur atom in the thiophene ring helps to stabilize this intermediate through resonance. youtube.com

Aromatization: A base removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the thiophene ring and yielding the thiophenesulfonyl chloride.

The regioselectivity of this reaction is of paramount importance. Thiophene preferentially undergoes electrophilic substitution at the C2 (α) position due to the greater stabilization of the cationic intermediate compared to attack at the C3 (β) position. researchgate.netpearson.com The presence of the formyl group at the 3-position, which is an electron-withdrawing group, further directs the incoming electrophile to the adjacent C2 position.

Alternative methods for the synthesis of sulfonyl chlorides involve the oxidation of corresponding thiol derivatives. organic-chemistry.orgresearchgate.net Reagents like N-chlorosuccinimide (NCS) in the presence of an acid can facilitate this transformation. organic-chemistry.org Another approach involves the oxidative chlorination of sulfides. acsgcipr.org

Table 1: Key Mechanistic Steps in Sulfonyl Chloride Formation on Thiophene
StepDescriptionKey IntermediatesInfluencing Factors
Generation of ElectrophileFormation of a potent electrophilic sulfur species.SO3, ClSO3HNature of the sulfonating agent.
Electrophilic AttackAttack of the thiophene π-system on the electrophile.Sigma complex (arenium ion)Electron density of the thiophene ring, directing effects of substituents.
AromatizationLoss of a proton to restore the aromatic system.-Presence of a base.

Mechanistic Studies of Formyl Group Transformations and Protecting Group Chemistry

The formyl (aldehyde) group in this compound is a versatile handle for further synthetic modifications. However, its reactivity often necessitates the use of protecting groups to achieve chemoselectivity in subsequent reactions. wikipedia.orgorganic-chemistry.org

Protecting Group Chemistry: The aldehyde group is highly reactive towards nucleophiles and reducing agents. To prevent unwanted side reactions, it is often converted into a less reactive derivative, a protecting group. wikipedia.orglibretexts.org A common strategy is the formation of an acetal (B89532) by reacting the aldehyde with an alcohol or a diol in the presence of an acid catalyst. libretexts.orgchemistrysteps.com This transformation is reversible, and the aldehyde can be regenerated by treatment with aqueous acid. chemistrysteps.com

The mechanism of acetal formation involves:

Protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the alcohol on the carbonyl carbon to form a hemiacetal.

Protonation of the hydroxyl group of the hemiacetal, followed by the elimination of water to form an oxonium ion.

Attack by a second molecule of alcohol on the oxonium ion, followed by deprotonation to yield the acetal.

Transformations of the Formyl Group: The formyl group can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and conversion to other functional groups. The mechanisms of these reactions are well-established in organic chemistry. For instance, the Vilsmeier-Haack reaction is a common method for introducing a formyl group onto a thiophene ring. ontosight.aiwikipedia.org

Table 2: Common Protecting Groups for Aldehydes and Their Deprotection Conditions
Protecting GroupFormation ReagentsDeprotection ConditionsStability
Acetals/KetalsDiols (e.g., ethylene (B1197577) glycol), acid catalystAqueous acidStable to bases, nucleophiles, and hydrides
DithianesDithiols (e.g., 1,3-propanedithiol), Lewis acidMercury(II) salts, oxidative conditionsStable to a wide range of conditions

Insights into Thiophene Ring Functionalization Pathways

The thiophene ring in this compound can undergo further functionalization through various reaction pathways. These reactions are influenced by the electronic properties of the existing substituents. The electron-withdrawing nature of both the formyl and sulfonyl chloride groups deactivates the ring towards further electrophilic aromatic substitution. However, these groups can direct incoming nucleophiles in nucleophilic aromatic substitution reactions.

Recent research has also explored the functionalization of the thiophene ring through metal-catalyzed cross-coupling reactions, which significantly expands the synthetic utility of thiophene derivatives. nih.govresearchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the thiophene ring. The mechanism of these reactions typically involves a catalytic cycle with a transition metal, such as palladium. nih.gov

Nonradiative decay of electronically excited thiophene can lead to ring-opening, which represents a potential deactivation pathway under certain conditions. rsc.org

Catalytic Cycle Analysis in Metal-Catalyzed Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound. The sulfonyl chloride group can act as a leaving group in these reactions, enabling the formation of new bonds at the C2 position. Palladium-catalyzed reactions, such as the Suzuki, Stille, and Heck couplings, are commonly employed. libretexts.org

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involves three key steps: nih.govwikipedia.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen or carbon-sulfonyl chloride bond of the thiophene derivative, forming a palladium(II) intermediate.

Transmetalation: A nucleophilic organometallic reagent (e.g., an organoboron compound in the Suzuki reaction or an organotin compound in the Stille reaction) transfers its organic group to the palladium(II) complex. libretexts.org

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

The efficiency and selectivity of these reactions are highly dependent on the choice of catalyst, ligands, base, and solvent. Mechanistic studies, including kinetic analysis and the isolation and characterization of intermediates, are crucial for optimizing these catalytic systems. Iron-catalyzed reactions have also been explored for the thiolation of C(sp3)-H bonds using sulfonyl chlorides. rsc.orgresearchgate.net

Table 3: Elementary Steps in a Palladium-Catalyzed Cross-Coupling Cycle
StepDescriptionChange in Palladium Oxidation State
Oxidative AdditionInsertion of Pd into the R-X bond.Pd(0) → Pd(II)
TransmetalationTransfer of an organic group from an organometallic reagent to Pd.No change
Reductive EliminationFormation of the new C-C bond and regeneration of the catalyst.Pd(II) → Pd(0)

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

There are no specific published studies detailing quantum chemical calculations, such as Density Functional Theory (DFT), for 3-Formylthiophene-2-sulfonyl chloride. In typical DFT studies on similar molecules, researchers calculate optimized geometries, bond lengths, and bond angles. semanticscholar.org For example, DFT calculations on other thiophene (B33073) derivatives have been performed using specific functionals and basis sets, like B3LYP/6-311G(d,p), to predict molecular structures and compare them with experimental data where available. semanticscholar.orgmdpi.comresearchgate.net Such analyses for this compound would provide foundational data on its molecular geometry but are not currently found in the literature.

Conformational Analysis and Molecular Dynamics Simulations

A detailed conformational analysis or molecular dynamics (MD) simulation for this compound has not been reported. Such studies would be crucial for understanding the molecule's flexibility, particularly the rotational barriers around the bonds connecting the formyl and sulfonyl chloride groups to the thiophene ring. For other complex organic molecules, MD simulations provide insights into the dynamic behavior and stable conformations in various environments, but this information is not available for the target compound.

Electronic Structure Analysis and Reactivity Descriptors (e.g., HOMO-LUMO Gap Studies)

Specific electronic structure analyses, including the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the resulting energy gap for this compound, are not documented. The HOMO-LUMO gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.com For other thiophene-based systems, these values are calculated to predict their electronic behavior and potential for use in materials science. researchgate.netnih.gov For instance, a small HOMO-LUMO gap generally implies higher reactivity. mdpi.com Without dedicated computational studies, these reactivity descriptors for this compound remain unknown.

Free Energy Perturbation Studies and Transition State Analysis

No free energy perturbation (FEP) studies or transition state analyses involving this compound have been identified in scientific publications. These advanced computational techniques are used to calculate relative binding affinities and to map out reaction pathways by identifying the structure and energy of transition states. While these methods are powerful for drug design and reaction mechanism studies, they have not been applied to this specific molecule in the available literature.

Prediction of Reaction Outcomes and Selectivity based on Computational Models

There is a lack of published computational models that predict reaction outcomes or selectivity specifically for this compound. While computational chemistry is used to predict the reactivity of different sites within a molecule—for example, by using Fukui functions to identify atoms most susceptible to nucleophilic or electrophilic attack researchgate.netnih.gov—such predictive studies for this compound have not been reported.

Analytical Methodologies for Structural Elucidation in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-Formylthiophene-2-sulfonyl chloride by probing the interaction of the molecule with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy would provide critical insight into the carbon-hydrogen framework of the molecule. In ¹H NMR spectroscopy, the chemical shifts, integration, and coupling patterns of the proton signals would confirm the positions of the hydrogen atoms on the thiophene (B33073) ring and the formyl group. For instance, one would expect to observe distinct signals for the aldehydic proton and the two aromatic protons on the thiophene ring. Similarly, ¹³C NMR spectroscopy would identify the chemical environment of each carbon atom, including the carbonyl carbon of the formyl group and the carbons of the thiophene ring.

Infrared (IR) Spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands corresponding to the C=O stretching of the aldehyde, the S=O stretching of the sulfonyl chloride group, and the C-H and C=C vibrations of the thiophene ring.

Mass Spectrometry (MS) determines the molecular weight and can provide information about the compound's structure through fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. PubChem provides predicted mass spectrometry data, including the monoisotopic mass of 209.92122 Da. uni.lu The fragmentation pattern could reveal the loss of specific groups, such as the chlorine atom or the sulfonyl chloride group, further corroborating the proposed structure.

At present, detailed experimental UV-Vis and Fluorescence Spectroscopy data for this compound are not widely available in the public literature.

Spectroscopic Data for this compound
Technique Predicted/Expected Observations
¹H NMRSignals corresponding to formyl proton and thiophene ring protons.
¹³C NMRResonances for carbonyl carbon, and thiophene ring carbons.
IR SpectroscopyCharacteristic stretching frequencies for C=O (aldehyde), S=O (sulfonyl chloride), and thiophene ring vibrations.
Mass SpectrometryMolecular ion peak corresponding to the molecular formula C5H3ClO3S2. Predicted monoisotopic mass: 209.92122 Da. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the molecule in the solid state. To date, the single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. The successful application of this technique is contingent upon the ability to grow single crystals of suitable quality.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are crucial for the separation, isolation, and purity assessment of this compound from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC) would be a primary tool for assessing the purity of the compound. By developing a suitable method, a sharp, single peak in the chromatogram would indicate a high degree of purity. Different detectors, such as a UV detector, could be employed, leveraging the chromophoric nature of the thiophene ring.

Gas Chromatography (GC) could also be utilized, provided the compound is sufficiently volatile and thermally stable. GC is effective for separating volatile compounds and can be coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification.

Thin-Layer Chromatography (TLC) is often used for rapid monitoring of reaction progress and for preliminary purity checks due to its simplicity and speed. The retention factor (Rf) value obtained would be characteristic of the compound under specific solvent conditions.

For the isolation and purification of this compound on a preparative scale, column chromatography would be the method of choice. By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable mobile phase, the target compound can be effectively separated from byproducts and unreacted starting materials.

Q & A

Basic Research Question

  • NMR : 1^1H NMR shows distinct aldehydic proton signals (δ 9.8–10.2 ppm), while 13^{13}C NMR confirms sulfonyl chloride (δ 125–130 ppm) and formyl (δ 190–195 ppm) groups.
  • IR : Strong S=O stretches (1360–1390 cm⁻¹) and C=O (1680–1700 cm⁻¹).
    Contradictions in reported melting points (e.g., 85–92°C vs. 78–82°C) may arise from polymorphic forms or hydration states, resolved via DSC and X-ray crystallography .

How is this compound utilized in medicinal chemistry for targeted drug design?

Advanced Research Question
The compound serves as a key intermediate for sulfonamide-based inhibitors. For example, coupling with aminopyridines yields protease inhibitors with IC₅₀ values <100 nM. The formyl group allows further derivatization (e.g., reductive amination) to enhance bioavailability .

How can researchers address contradictions in reported reaction yields for sulfonamide formation?

Data Contradiction Analysis
Discrepancies in yields (e.g., 60% vs. 85%) often stem from:

  • Solvent polarity : DMF vs. THF alters nucleophilicity.
  • Base selection : Et₃N vs. NaHCO₃ affects deprotonation efficiency.
  • Temperature : Room temperature vs. reflux.
    Optimization via DoE (Design of Experiments) is recommended .

What safety protocols are essential when handling this compound?

Basic Research Question

  • Use PPE (gloves, goggles) and work in a fume hood.
  • Avoid water contact to prevent HCl release.
  • Store under anhydrous conditions at –20°C .

What mechanistic insights explain the regioselectivity of nucleophilic attacks on this compound?

Advanced Research Question
The sulfonyl chloride group is the primary electrophilic site, but the formyl group can participate in tandem reactions. Computational studies (e.g., Fukui indices) reveal higher electrophilicity at sulfur, while steric effects dominate in bulkier nucleophiles .

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